molecular formula C17H22ClNO2 B11830235 (E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate

(E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate

Cat. No.: B11830235
M. Wt: 307.8 g/mol
InChI Key: UNEZBEWHUMCEMJ-DHZHZOJOSA-N
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Description

(E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features. It contains a pyrrolidine ring, a chlorostyryl group, and a tert-butyl ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of (E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorostyryl group: This step involves the coupling of a chlorostyrene derivative with the pyrrolidine ring, often using palladium-catalyzed cross-coupling reactions.

    Esterification: The final step involves the esterification of the resulting compound with tert-butyl alcohol under acidic conditions to form the desired product.

Chemical Reactions Analysis

(E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorostyryl group.

    Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Scientific Research Applications

(E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its structural features.

Comparison with Similar Compounds

(E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

tert-butyl 2-[(E)-2-(4-chlorophenyl)ethenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H22ClNO2/c1-17(2,3)21-16(20)19-12-4-5-15(19)11-8-13-6-9-14(18)10-7-13/h6-11,15H,4-5,12H2,1-3H3/b11-8+

InChI Key

UNEZBEWHUMCEMJ-DHZHZOJOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC1/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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